molecular formula C10H11ClO3 B1453633 2-(3-Chlorophenyl)-2-hydroxybutanoic acid CAS No. 1249633-28-0

2-(3-Chlorophenyl)-2-hydroxybutanoic acid

Cat. No.: B1453633
CAS No.: 1249633-28-0
M. Wt: 214.64 g/mol
InChI Key: UBAZPZJVHDVJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions . For example, the synthesis of thiophene derivatives, which are biologically active compounds, involves heterocyclization of various substrates .

Scientific Research Applications

Environmental Impact and Toxicity

  • Krijgsheld & Gen (1986) reviewed the effects of chlorophenols, including 2-chlorophenol and 3-chlorophenol, on the aquatic environment, noting their moderate to high toxicity to aquatic and mammalian life depending on exposure duration and environmental conditions. These compounds' persistence varies with microbial activity capable of biodegradation, suggesting environmental management implications for related chlorophenyl compounds (Krijgsheld & Gen, 1986).
  • Kelly & Guidotti (1989) discussed the association between phenoxyacetic acid herbicides, chlorophenols, and increased risks of lymphomas and soft-tissue neoplasms, indicating potential health risks associated with exposure to chlorophenyl compounds (Kelly & Guidotti, 1989).

Degradation Mechanisms

  • Gunawardana, Singhal, & Swedlund (2011) reviewed the degradation of chlorinated phenols by zero-valent iron and bimetallic systems, highlighting effective methods for decontaminating environments affected by chlorophenols through dechlorination and sorption processes. This insight could be relevant for developing degradation strategies for compounds like 2-(3-Chlorophenyl)-2-hydroxybutanoic acid (Gunawardana, Singhal, & Swedlund, 2011).

Analytical and Application Insights

  • Zuanazzi, Ghisi, & Oliveira (2020) provided a scientometric review of global research trends on the toxicity of the herbicide 2,4-D, a chlorophenoxyacetic acid, underscoring the importance of studies on its toxicology and mutagenicity. Such analyses can inform future research directions for related compounds in terms of their toxicological profiles and environmental risks (Zuanazzi, Ghisi, & Oliveira, 2020).

Properties

IUPAC Name

2-(3-chlorophenyl)-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-10(14,9(12)13)7-4-3-5-8(11)6-7/h3-6,14H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAZPZJVHDVJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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